N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea
Description
N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea is a urea derivative featuring a hydroxyl group on one nitrogen atom and a 2-(pyridin-2-yl)ethyl substituent on the adjacent nitrogen. This compound is hypothesized to exhibit unique reactivity and biological activity due to its hybrid structure, combining features of hydroxamic acids and pyridine-containing ligands .
Properties
CAS No. |
919996-54-6 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-hydroxy-3-(2-pyridin-2-ylethyl)urea |
InChI |
InChI=1S/C8H11N3O2/c12-8(11-13)10-6-4-7-3-1-2-5-9-7/h1-3,5,13H,4,6H2,(H2,10,11,12) |
InChI Key |
FJGLHPAUVLGTKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea typically involves the reaction of 2-(pyridin-2-yl)ethylamine with hydroxylamine and an isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction can be summarized as follows:
Step 1: 2-(pyridin-2-yl)ethylamine is reacted with hydroxylamine to form an intermediate.
Step 2: The intermediate is then treated with an isocyanate to yield N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea.
Industrial Production Methods
Industrial production of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction would produce the corresponding amine.
Scientific Research Applications
N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: It may be explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-N’-[2-(pyridin-2-yl)ethyl]urea involves its interaction with specific molecular targets. The hydroxylamine moiety can form hydrogen bonds or coordinate with metal ions, while the pyridine ring can participate in π-π interactions or act as a ligand for metal complexes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
N-Hydroxy-N'-[2-(pyridin-2-yl)ethyl]urea
- Structure : Contains a urea backbone with a hydroxyl group (N-hydroxy) and a 2-(pyridin-2-yl)ethyl group.
- Hypothesized Synthesis : Likely derived from (2-(pyridin-2-yl)ethyl)urea () via hydroxylation or direct coupling of hydroxylamine derivatives.
(2-(Pyridin-2-yl)ethyl)urea ()
- Structure : Lacks the hydroxyl group, with both urea nitrogens substituted by hydrogen and 2-(pyridin-2-yl)ethyl.
- Synthesis : Prepared by refluxing 2-(2-pyridyl)ethylamine with benzotriazole-1-carboxamide in tetrahydrofuran (98% yield) .
N-(2-Pyridinylmethyl)urea ()
- Structure : Urea with a pyridin-2-ylmethyl substituent instead of the ethyl linker.
- Synthesis: Not explicitly described, but likely involves coupling of pyridinylmethylamine with urea precursors.
N'-Methyl-N'-hydroxycarbamoyl Derivatives ()
- Structure : Hydroxyureas with bulky substituents (e.g., benzhydryl, cyclohexanemethyl).
- Synthesis : Typically involves condensation of hydroxylamine with isocyanates or carbamoyl chlorides .
Physical and Chemical Properties
Key Differentiators
Hydroxyl Group: Enhances hydrogen-bonding capacity and metal coordination compared to non-hydroxylated analogs like (2-(pyridin-2-yl)ethyl)urea .
Pyridinyl vs. Aryl Substituents : Pyridinyl groups improve solubility in polar solvents compared to purely aromatic substituents (e.g., benzhydryl in ) .
Linker Flexibility : The ethyl linker in the target compound may confer conformational flexibility, unlike rigid analogs like N-(2-pyridinylmethyl)urea .
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